Benzyl phenyl ether derivative 2

Description

Overview of the Benzyl (B1604629) Phenyl Ether Scaffold in Synthetic Chemistry and Materials Science

The benzyl phenyl ether scaffold, characterized by a phenyl group linked to a benzyl group through an ether bond, is a significant structural motif in organic chemistry. nih.govacenet.edu Its fundamental structure can be represented as C₆H₅CH₂OC₆H₅. sigmaaldrich.com This framework is not merely a synthetic curiosity; it serves as a crucial building block in the synthesis of more complex molecules and is a key component in various materials. acenet.educhemscene.com

In synthetic chemistry, the ether linkage, while generally stable, can be cleaved under specific conditions, making it a useful protecting group for hydroxyl functionalities. sigmaaldrich.comfishersci.at The reactivity of the aromatic rings and the benzylic position allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. vaia.com

In materials science, the incorporation of the benzyl phenyl ether moiety into polymers can influence their thermal and mechanical properties. acenet.edu The rigidity of the phenyl groups can enhance the dimensional stability and raise the glass transition temperature of polymers like polystyrene and poly(ethylene terephthalate) (PET). acenet.edu Furthermore, benzyl phenyl ether itself is utilized as a model compound in studies related to the chemical composition of coal and lignin (B12514952), representing the α-O-4 ether linkage found in these natural materials. fishersci.atmdpi.com

Significance of Derivatization Strategies in Modulating Molecular Properties

Derivatization, the process of chemically modifying a core molecule, is a cornerstone of modern drug discovery and materials science. For the benzyl phenyl ether scaffold, derivatization is a powerful tool to fine-tune its physicochemical and biological properties. By introducing various functional groups at different positions on the phenyl and benzyl rings, chemists can systematically alter characteristics such as:

Electronic Properties: The addition of electron-donating or electron-withdrawing groups can modify the electron density of the aromatic rings, influencing the molecule's reactivity and its ability to engage in intermolecular interactions. nih.gov

Stereochemistry: The introduction of substituents can create chiral centers, leading to stereoisomers that may exhibit different biological activities and physical properties.

Solubility and Lipophilicity: Modifying the scaffold can alter its water solubility and lipophilicity, which are critical parameters for the bioavailability and pharmacokinetic profile of potential drug candidates.

Binding Affinity: In medicinal chemistry, derivatization is key to optimizing the interaction of a molecule with its biological target, such as a protein or enzyme. acs.org Even subtle changes, like the position of a methoxy (B1213986) group, can significantly impact biological activity. nih.gov

A key challenge in the synthesis of these derivatives is controlling the position of the substituents on the benzene (B151609) rings, as traditional electrophilic aromatic substitution reactions often favor the ortho and para positions. rsc.org

Historical Context of Benzyl Phenyl Ether Compound Discovery and Application Trends

Historically, research into benzyl phenyl ether and its simple derivatives was closely tied to understanding the fundamental principles of organic reactions and the structure of natural polymers like lignin. fishersci.atmdpi.com Early studies focused on its synthesis and reactivity. vaia.com

In recent decades, the focus has shifted towards the development of benzyl phenyl ether derivatives with specific functionalities, particularly in the field of medicine. google.comgoogleapis.com A significant trend has been the exploration of these derivatives as potential therapeutic agents. For instance, certain derivatives have been investigated for their anticancer properties, acting as apoptosis-inducing agents or as inhibitors of signaling pathways involved in cancer progression, such as the PD-1/PD-L1 pathway. google.comresearchgate.netjustia.com

The following table provides a brief overview of the application trends:

| Decade | Primary Research Focus | Key Applications |

| Early 20th Century | Fundamental organic chemistry | Understanding reaction mechanisms |

| Mid-20th Century | Polymer and coal chemistry | Model compound for lignin and coal |

| Late 20th Century | Medicinal chemistry | Antiviral and antimicrobial agents |

| 21st Century | Targeted drug discovery, materials science | Anticancer agents, molecular magnets, advanced polymers |

Rationale for Investigating Benzyl Phenyl Ether Derivative 2 in Contemporary Chemical Research

The investigation into a specific "this compound" in contemporary research is driven by the quest for novel molecules with enhanced efficacy and selectivity for specific biological targets. Based on recent trends, the rationale for studying such a derivative would likely stem from its potential as a modulator of protein-protein interactions or as an enzyme inhibitor. researchgate.netacs.org

For example, if "this compound" is a compound with specific substituents that confer high affinity and selectivity for a particular biological target, its study would be highly justified. The substitution pattern on the phenyl rings is crucial and can significantly influence the antiproliferative activity of the compound. nih.gov Research has shown that even the position of a single methoxy group can alter the potency of a compound. nih.govresearchgate.net

The current interest in such derivatives is also fueled by the need to overcome limitations of existing therapies, such as drug resistance and off-target effects. acs.org By designing and synthesizing novel derivatives like "this compound," researchers aim to develop more effective and safer therapeutic agents.

Structure

2D Structure

3D Structure

Properties

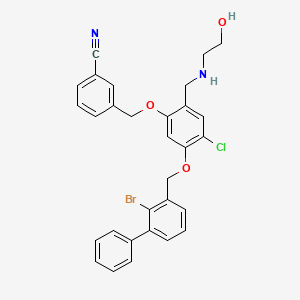

Molecular Formula |

C30H26BrClN2O3 |

|---|---|

Molecular Weight |

577.9 g/mol |

IUPAC Name |

3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2 |

InChI Key |

WFKSDDBJJFYOET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways for Benzyl Phenyl Ether Derivative 2

Novel Catalytic Approaches for C-O Bond Formation in Aryl Ether Synthesis

The construction of the C-O bond in benzyl (B1604629) phenyl ether derivatives is a critical step that has been the subject of extensive research. Modern synthetic methods have moved towards catalytic systems that offer high efficiency, selectivity, and improved environmental profiles compared to classical Williamson ether synthesis.

Palladium-Catalyzed Synthesis of Benzyl Phenyl Ether Derivatives

Palladium catalysis has emerged as a powerful tool for the formation of C-O bonds in aryl ether synthesis. These methods often allow for the coupling of aryl halides or their equivalents with alcohols under relatively mild conditions. For the synthesis of benzyl phenyl ether derivatives, this typically involves the reaction of a substituted phenol (B47542) with a benzyl halide or a related electrophile in the presence of a palladium catalyst.

An improved Heck reaction protocol highlights the versatility of palladium catalysis in forming C-C bonds, which can be conceptually extended to C-O bond formation for related structures. organic-chemistry.org The optimization of reaction conditions, including the choice of palladium catalyst, base, solvent, and additives, is crucial for achieving high yields. organic-chemistry.org For instance, the use of Pd(dbpf)Cl₂ as a catalyst with N-methyldicyclohexylamine as the base and tetrabutylammonium (B224687) chloride (TBAC) as an additive in dimethylformamide (DMF) has proven effective in challenging coupling reactions. organic-chemistry.org Such methodologies can be adapted for the synthesis of benzyl phenyl ether derivatives, offering a robust and scalable approach. organic-chemistry.org

Furthermore, palladium-catalyzed reactions can be employed for the deprotection of benzyl ethers, illustrating the nuanced control that can be exerted by the choice of catalyst and reaction conditions. For example, the addition of Pd(OAc)₂ can switch the reactivity of NaH from a base to a nucleophilic reductant for the debenzylation of aryl ethers. acs.org This highlights the sophisticated nature of palladium catalysis in the broader context of benzyl phenyl ether chemistry.

A specific method for preparing a benzyl phenyl ether derivative involves a multi-step sequence where a Suzuki coupling reaction is first used to create a biphenyl (B1667301) intermediate. This is followed by bromination of a methyl group to form a benzyl bromide intermediate, which then reacts with a substituted dihydroxy benzaldehyde (B42025) to form the benzyl aryl ether core. googleapis.com

Eco-Friendly Oxidant Utilization in Benzyl Phenyl Ether Derivatization

The principles of green chemistry have spurred the development of synthetic methods that utilize environmentally benign reagents. In the context of benzyl phenyl ether synthesis, eco-friendly oxidants are being explored. A notable example involves a one-pot synthesis of benzyl phenyl ether where phenylboronic acid is treated with hydrogen peroxide (H₂O₂), a green oxidant, in the presence of choline (B1196258) hydroxide. chemicalbook.com The resulting intermediate then reacts with benzyl bromide to afford the desired ether in high yield. chemicalbook.com This method avoids the use of harsh bases and toxic solvents, with the reaction proceeding in water at room temperature. chemicalbook.com

The selective oxidation of benzyl ethers to esters represents another facet of derivatization where green oxidants are employed. A novel cuprous oxide-carbon nitride (Cu₂O/C₃N₄) composite material has been shown to be a highly efficient catalyst for the selective oxidation of benzyl ethers to benzoates. nih.govrsc.orgresearchgate.net This reaction proceeds at room temperature using tert-butyl hydroperoxide (TBHP) and oxygen from the air as co-oxidants, significantly reducing the amount of TBHP required. nih.govrsc.orgresearchgate.net Such catalytic systems present a cost-effective and environmentally friendly strategy for the further functionalization of benzyl phenyl ethers. nih.gov

The following table summarizes the use of an eco-friendly oxidant in the synthesis of benzyl phenyl ether:

| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Phenylboronic acid, Benzyl bromide | Choline hydroxide, H₂O₂ | Water | Room Temp. | 99% | chemicalbook.com |

Phase Transfer Catalysis in Phenol Alkylation for Benzyl Phenyl Ether Formation

Phase transfer catalysis (PTC) is a highly effective technique for the synthesis of ethers, particularly for the O-alkylation of phenols. phasetransfercatalysis.com This method facilitates the reaction between a water-soluble phenoxide and a water-insoluble alkylating agent by transporting the phenoxide anion into the organic phase. Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts for this purpose. researchgate.net

The efficiency of PTC in the synthesis of benzyl phenyl ether and its derivatives has been demonstrated, with product yields reaching up to 91% and conversions up to 98%. researchgate.net The choice of catalyst, such as methyltrioctylammonium chloride, is critical for maximizing the reaction rate. researchgate.net The rate of alkylation under PTC conditions is significantly influenced by the effective concentration of the tetraalkylammonium phenoxides in the organic phase. acs.org

The regioselectivity of phenol alkylation (O- vs. C-alkylation) can be controlled under PTC conditions. The use of dimethylbenzylcetyl ammonium bromide as a phase transfer catalyst in a liquid-liquid system has been shown to favor O-alkylation. researchgate.net The "principle of hard and soft acids and Pearson bases" can be used to rationalize the observed selectivity. researchgate.net

The table below outlines representative results for the synthesis of benzyl phenyl ether using phase transfer catalysis:

| Catalyst | System | Yield | Conversion | Reference |

| Quaternary ammonium salt | Multiphase | 91% | 98% | researchgate.net |

| Dimethylbenzylcetyl ammonium bromide | Liquid-Liquid | - | - | researchgate.net |

Regioselectivity and Stereochemical Control in Benzyl Phenyl Ether Derivative 2 Synthesis

Achieving the desired regioselectivity and stereochemistry is paramount in the synthesis of complex molecules like this compound. In the context of phenol alkylation, regioselectivity refers to the preferential reaction at the oxygen atom (O-alkylation) to form the ether, versus reaction at a carbon atom of the aromatic ring (C-alkylation). The balance between these two pathways is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent. researchgate.net As previously mentioned, phase transfer catalysis can be engineered to promote selective O-alkylation. researchgate.net

For derivatives with stereocenters, controlling the stereochemical outcome is a significant challenge. Enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles has been developed to create enantioenriched products. nsf.gov This methodology, which can achieve high yields and enantioselectivities (up to 99% ee), could be conceptually applied to the synthesis of chiral benzyl phenyl ether derivatives. nsf.gov The coordination of a lithium ion to a nitrogen atom in the substrate was found to be crucial for the success of the substitution process. nsf.gov

Investigation of Reaction Mechanisms in this compound Formation

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and for the rational design of new synthetic routes.

Theoretical and Experimental Elucidation of Key Intermediates

The mechanism of phenol alkylation under phase transfer catalysis has been investigated in detail. acs.org The formation of tetraalkylammonium phenoxide·phenol aggregates has been confirmed, with the stoichiometry of these aggregates influencing the reaction kinetics. acs.org Theoretical studies have also been employed to understand the mechanism and regioselectivity of the alkylation of the phenoxide ion in different solvent environments. acs.org

In palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki-type couplings) or coordination of the nucleophile, and reductive elimination. The nature of the intermediates in these cycles can be probed by spectroscopic methods and computational studies.

For the eco-friendly oxidation of benzyl ethers, mechanistic studies have revealed that oxygen from the air acts as a co-oxidant with TBHP. nih.govrsc.org This synergistic effect is facilitated by the catalyst and is key to the high efficiency of the reaction at room temperature. nih.govrsc.org

Role of Counter-ions and Solvent Effects in Reaction Dynamics

The synthesis of benzyl phenyl ether derivatives, often accomplished via the Williamson ether synthesis, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a phenoxide ion acts as the nucleophile, attacking an electrophilic benzyl halide (or a similar substrate with a good leaving group) to form the ether linkage. wikipedia.org The dynamics of this transformation are profoundly influenced by the choice of solvent and the nature of the counter-ion associated with the phenoxide nucleophile. libretexts.orgnumberanalytics.com

The counter-ion, typically an alkali metal cation such as Na⁺ or K⁺ from the base used to deprotonate the parent phenol (e.g., NaH, KOtBu), plays a significant role. numberanalytics.com In solution, this cation can form an ion pair with the negatively charged phenoxide. The tightness of this ion pair affects the nucleophilicity of the phenoxide; a "bare" or less-encumbered anion is a more potent nucleophile. libretexts.org The choice of base and solvent can dictate the extent of ion pairing. numberanalytics.com For instance, the use of phase transfer catalysts, such as tetrabutylammonium bromide or crown ethers like 18-crown-6, can enhance the solubility and reactivity of the alkoxide. wikipedia.orgnumberanalytics.com These catalysts work by sequestering the metal cation, providing a larger, softer counter-ion that leaves the phenoxide more available for reaction. wikipedia.orgnumberanalytics.com

Solvent selection is critical and is dictated by the SN2 mechanism. masterorganicchemistry.com Solvents influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. libretexts.orglibretexts.org Two main categories of polar solvents are relevant: polar protic and polar aprotic.

Polar protic solvents , such as water and alcohols (e.g., ethanol), possess acidic protons and are capable of hydrogen bonding. libretexts.orgquora.com While they can dissolve ionic reagents, they tend to solvate the anionic nucleophile (the phenoxide) through hydrogen bonds. quora.comyoutube.com This solvation shell stabilizes the nucleophile, increasing the energy required for it to participate in the SN2 attack, thereby slowing the reaction rate. quora.comyoutube.com

Polar aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, lack acidic protons. masterorganicchemistry.comlibretexts.org They are effective at solvating the cation (the counter-ion) but leave the anion relatively "naked" and highly reactive. libretexts.orgyoutube.com This leads to a significant rate enhancement for SN2 reactions compared to protic solvents. libretexts.org

The interplay between the base (and its counter-ion) and the solvent is crucial for optimizing the synthesis of benzyl phenyl ether derivatives. Strong bases paired with polar aprotic solvents generally provide the best conditions for high yields in the Williamson ether synthesis. numberanalytics.com

Below is a table summarizing the effects of different base/solvent combinations on reaction yield, illustrating these principles.

| Base (Counter-ion) | Solvent | Solvent Type | Typical Yield (%) | Rationale |

| Sodium Hydride (Na⁺) | Dimethylformamide (DMF) | Polar Aprotic | 85 | Strong base and a polar aprotic solvent that enhances nucleophilicity. numberanalytics.com |

| Potassium tert-Butoxide (K⁺) | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 90 | Strong, sterically hindered base in a highly polar aprotic solvent, favoring substitution. numberanalytics.com |

| Sodium Hydroxide (Na⁺) | Water (H₂O) | Polar Protic | 40 | Weaker base and a protic solvent that solvates and deactivates the nucleophile. numberanalytics.com |

| Sodium Ethoxide (Na⁺) | Ethanol | Polar Protic | Moderate-High | The parent alcohol is often used as a solvent, but polar aprotic solvents generally give better results for SN2 reactions. masterorganicchemistry.com |

Derivatization Strategies for Structural Diversification of this compound

The core structure of this compound serves as a versatile scaffold that can be modified through various derivatization strategies. These modifications are aimed at creating a library of analogues with diverse physicochemical properties and biological activities. The primary sites for derivatization are the aromatic rings and, less commonly, the ether linkage itself.

Ring Functionalization:

The phenyl and benzyl rings offer multiple positions for electrophilic or nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups onto the electron-rich aromatic rings. These reactions typically require a Lewis acid catalyst. vaia.com Esterification, a specific form of acylation, can be achieved by reacting hydroxylated derivatives with acyl chlorides like benzoyl chloride. libretexts.org

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) via electrophilic aromatic substitution creates useful synthetic handles. These halides can then be used in a variety of cross-coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: This powerful set of reactions enables the formation of new carbon-carbon and carbon-heteroatom bonds. For example, a halogenated derivative of this compound could be coupled with various partners (boronic acids, amines, alcohols) to introduce new substituents. acs.org Palladium catalysis is also instrumental in forming the ether bond itself, for instance, through the decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org

Modification of the Ether Linkage:

While the C-O-C ether bond is generally stable, specific reactions can target it for diversification.

Cleavage and Re-formation: The ether bond can be cleaved under harsh conditions, for example, through mechanocatalytic hydrogenolysis, which breaks the benzyl-oxygen bond to yield a phenol and toluene. rsc.org The resulting phenol can then be re-alkylated with different electrophiles to generate novel ether derivatives. organic-chemistry.orgyoutube.com

Intramolecular Reactions: If the parent molecule contains suitable functional groups, an intramolecular Williamson ether synthesis can be triggered to form a new heterocyclic ring, such as in the formation of substituted benzofurans. masterorganicchemistry.comorganic-chemistry.org

The table below outlines several key derivatization strategies applicable to the diversification of a benzyl phenyl ether scaffold.

| Strategy | Reagents/Conditions | Functional Group Introduced/Modification | Purpose/Advantage |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | TBDMS (tert-butyldimethylsilyl) ether | Protection of hydroxyl groups or preparation for analysis. researchgate.net |

| Acylation | Benzoyl Chloride, Acid Catalyst | Phenyl Ester | Introduces a spectroscopically useful group and modifies polarity. libretexts.org |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl (PFB) group | Enhances detector response in certain analytical techniques. libretexts.org |

| Palladium-Catalyzed Hydrazination | Hydrazine, Palladium Catalyst, Specialized Ligands | Hydrazine (-NHNH₂) | Introduces a versatile nucleophilic handle for synthesizing heterocyclic derivatives. acs.org |

| Allylic Etherification | Vinyl Ethylene Carbonate, PdCl₂(dppf) Catalyst | Allyl Ether | Creates allylic aryl ethers, which are valuable motifs for further functionalization. frontiersin.org |

These advanced synthetic methodologies provide a robust toolbox for the chemical modification of this compound, enabling the systematic exploration of its structure-activity relationships.

Theoretical and Computational Investigations of Benzyl Phenyl Ether Derivative 2

Quantum Chemical Calculations and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics (MD) simulations are cornerstones of modern computational chemistry, enabling detailed exploration of molecular systems.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and effective tool for calculating the molecular properties and electronic structure of molecules in both ground and excited states. nih.gov For BPE, which serves as a crucial model compound for the α-O-4 ether linkage in lignin (B12514952), DFT calculations have been employed to elucidate its fundamental characteristics. mdpi.com

DFT approaches, such as the B3LYP functional, are used to optimize molecular geometries and calculate various electronic properties. mdpi.comepstem.net Reactivity descriptors derived from DFT, including chemical potential (µ), hardness (η), and electrophilicity (ω), can predict the reactive behavior of molecules. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and chemical stability. For instance, in studies of similar aromatic compounds, DFT has been used to calculate these parameters to understand reactivity changes in different environments. nih.gov

These calculations provide a quantum-theoretic description that can be more insightful than classical models, as the π-like orbitals involved are standing waves of electron probability with no direct classical counterpart. nih.gov The theory can be extended from the ground state to investigate excited states, which is crucial for understanding photochemical processes. aappsbulletin.org

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Ethers (Note: This table is illustrative of typical data obtained from DFT calculations on compounds similar to Benzyl (B1604629) Phenyl Ether, based on methodologies described in the literature.)

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 6.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 2.5 D |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | 3.5 to 4.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0 to 3.0 eV |

Data is conceptually based on findings for related molecular structures.

The three-dimensional structure of a molecule is critical to its function and reactivity. Benzyl phenyl ether is a flexible molecule with several rotatable bonds, leading to multiple possible conformations. Computational studies have extensively investigated its conformational landscape. mdpi.com

Molecular dynamics (MD) simulations complement these static calculations by modeling the dynamic behavior of the molecule over time, providing insights into how it explores different conformations at a given temperature. uct.ac.zanih.gov

Table 2: Conformational Energy Data for Benzyl Phenyl Ether (BPE) (Based on data from 2D Potential Energy Surface scans)

| Conformer Description | Dihedral Angles (τ₁, τ₂) | Relative Energy (kJ/mol) | Stability |

| Global Minimum | Specific angles defining the most stable state | 0.0 | Most Stable |

| Local Minimum | Angles defining a less stable, but still favorable, state | > 0.0 | Metastable |

| Transition State | Angles representing the energy barrier between conformers | Highest | Unstable |

This table illustrates the type of data generated from conformational analysis as described in the referenced study. mdpi.com

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in predicting how a molecule will react under specific conditions, providing a level of detail that is often inaccessible through experiments alone. For benzyl phenyl ether, a model for the α-O-4 linkage in lignin, understanding its cleavage mechanisms is of significant interest. mdpi.comresearchgate.net

Theoretical studies have explored various reaction pathways for BPE decomposition, including hydrolysis, alkylation, and hydrogenolysis. researchgate.nettum.de For example, the pyrolysis of the related compound 2-phenethyl phenyl ether was studied to determine the relative importance of concerted versus homolytic unimolecular decomposition pathways. acs.org Quantum mechanical calculations (using methods like CBS-QB3) combined with Transition State Theory (TST) were used to estimate the rate constants for different reaction pathways. acs.org These results showed that concerted reactions dominate at lower temperatures, while homolytic bond scission becomes more significant at temperatures above 1000 °C. acs.org

For BPE itself, computational modeling suggests that under hydrothermal conditions, the α-O-4 linkages can undergo catalyzed hydrolysis and elimination to yield products like phenols. researchgate.net DFT calculations can map the entire energy profile of a proposed reaction, identifying transition states and intermediates, thereby elucidating the most favorable mechanistic pathway.

Application of Molecular Topology and Graph-Theoretic Parameters

Molecular topology analyzes the connectivity of atoms in a molecule, representing it as a mathematical graph. This approach allows for the calculation of numerical descriptors, known as topological indices, which quantify aspects of molecular size, shape, branching, and complexity. chemmethod.com

These descriptors are powerful tools in computational chemistry. For instance, indices such as the Wiener Index, Randic Index, and Zagreb Indices can be correlated with a molecule's physicochemical properties and biological activity. chemmethod.com While specific graph-theoretic studies on "benzyl phenyl ether derivative 2" are not prominent, the methodology is widely applied to diverse classes of organic molecules. chemmethod.com For example, a study on a complex pyridine (B92270) derivative demonstrated that topological descriptors could provide a comprehensive perspective on the compound's molecular topology and potential chemical behavior. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net The goal is to develop a predictive model that can estimate the activity or property of new, unsynthesized molecules. nih.gov

These models are built using a set of known molecules (a training set) and a variety of calculated molecular descriptors. These descriptors can include:

Topological indices: As described above.

Quantum chemical parameters: Such as HOMO/LUMO energies, atomic charges, and dipole moment. nih.gov

Steric descriptors: Related to the volume and shape of the molecule. nih.gov

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP). nih.gov

For classes of compounds like benzene (B151609) derivatives, QSAR models have been successfully developed to predict activities such as hallucinogenic potency. nih.gov Similarly, QSPR models for polybrominated diphenyl ethers have been established to predict properties like vapor pressure and partition coefficients. researchgate.net The physical interpretation of these models can provide unique insights into the structure-activity relationship, helping to identify which structural features are most important for a desired outcome. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process significantly reduces the number of compounds that need to be screened experimentally.

Methodologies include:

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is used to predict the binding mode and affinity of a small molecule to the active site of a target protein. Docking studies on benzimidazole (B57391) derivatives, for example, have helped identify potential inhibitors of specific enzymes. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Models are built based on known active compounds and then used to search databases for new molecules that match the required features. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. researchgate.netnih.gov

These biosilico approaches have been used to identify potential inhibitors for various targets, including small molecules that disrupt the PD-1/PD-L1 immune checkpoint interaction. researchgate.net

In Silico Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is significantly accelerated by a suite of computational, or in silico, methodologies. These techniques allow for the prediction of molecular properties and biological activity before synthesis, saving considerable time and resources. The core principles guiding this virtual drug design process involve a synergistic application of structure-activity relationship studies, molecular docking, quantitative structure-activity relationship modeling, and molecular dynamics simulations to refine and optimize the lead compound.

A pivotal aspect of the in silico design process is the establishment of a clear Structure-Activity Relationship (SAR). nih.govnih.gov SAR studies for benzyl phenyl ether derivatives systematically explore how modifications to the core scaffold influence biological activity. For instance, the introduction of various substituents on either the benzyl or phenyl rings can dramatically alter potency and selectivity. nih.gov Computational models are employed to correlate these structural changes with observed activity, providing a roadmap for future modifications. Key insights are often derived by analyzing how factors like the electronic nature (electron-donating or electron-withdrawing) and steric properties of substituents impact target engagement.

Molecular docking is a fundamental tool used to visualize and analyze the potential binding of designed analogues within the active site of a target protein. researchgate.netresearchgate.net This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For example, in the design of derivatives targeting enzymes, docking studies can reveal critical interactions, such as hydrogen bonds or van der Waals forces, between the analogue and key amino acid residues. acs.org21stcenturycardiology.com The bulky nature of moieties like ferrocenyl, for instance, can be modeled to ensure they fit within the entrance channel of an active site without disrupting essential binding conformations. acs.org These simulations provide a structural hypothesis for the observed activity and guide the rational design of new compounds with improved binding affinity. researchgate.net

To quantify the relationship between chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. nih.govmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate statistical models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their potency. researchgate.net A robust QSAR model, validated by high correlation coefficients (r²) and predictive ability (q²), can accurately forecast the activity of yet-to-be-synthesized analogues. acs.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Further refining the design process, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex. Unlike the static picture provided by molecular docking, MD simulations can assess the stability of the predicted binding pose over time. This is crucial for evaluating whether an analogue will remain effectively bound to its target in a physiological environment.

The table below summarizes the application of these computational techniques in the design of novel analogues.

| Computational Technique | Application in Analogue Design | Key Outcomes |

| Structure-Activity Relationship (SAR) Studies | Correlates structural modifications with changes in biological activity. | Identifies key functional groups and substitution patterns that enhance potency and selectivity. nih.govnih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of analogues in the target's active site. | Visualizes ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) and guides optimization for better binding. researchgate.net21stcenturycardiology.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of new compounds based on their chemical structure. | Provides predictive models (e.g., CoMFA) to estimate the potency of virtual compounds, prioritizing synthesis efforts. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the binding pose and the flexibility of the complex, providing a more realistic view of the interaction. |

Through the iterative application of these in silico principles, the design of novel this compound analogues can be systematically and efficiently advanced, enhancing the potential for discovering compounds with superior therapeutic properties.

Mechanistic Studies of Biomolecular and Chemical Interactions Involving Benzyl Phenyl Ether Derivative 2 Non Clinical Focus

Investigation of Molecular Recognition Processes with Biomolecules In Vitro

Benzyl (B1604629) phenyl ether derivatives have been evaluated for their inhibitory activity against several enzymes. The following subsections detail the kinetic and mechanistic studies for specific enzyme targets.

Trypanothione reductase (TR) is a crucial enzyme for the survival of trypanosomatid parasites, making it a significant target for drug discovery. nih.govfrontiersin.org While specific kinetic data for "benzyl phenyl ether derivative 2" is not prominently available, studies on structurally related compounds provide insights into potential inhibitory mechanisms. For instance, fragment-based drug discovery has identified compounds that bind to critical sites on Leishmania infantum TR (LiTR), leading to inhibition. nih.gov The inhibition kinetics for some of these derivatives have been determined, with the most potent compounds exhibiting IC₅₀ values in the micromolar to submicromolar range. nih.gov The mechanism often involves competitive inhibition, where the inhibitor vies with the enzyme's natural substrate, trypanothione, for binding to the active site. nih.gov Some inhibitors have been shown to interact with a formerly unknown druggable site at the entrance of the NADPH binding cavity, a feature absent in the homologous human enzyme, glutathione (B108866) reductase. nih.gov

| Enzyme | Derivative | IC₅₀ (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Trypanothione Reductase (LiTR) | Fragment-derived inhibitor 10 | 1.31 | Competitive (Kᵢ = 0.2 µM) | nih.gov |

| Trypanothione Reductase (LiTR) | Fragment-derived inhibitor 14 | 2.35 | Not specified | nih.gov |

| Trypanothione Reductase (LiTR) | Aminopropanone derivative 2b | Lower potency than derivative 1 | Not specified | nih.gov |

| Cytochrome P450 (CYP51) | Itraconazole (B105839) derivative 2a | 0.22 ± 0.01 (MIC against C. albicans) | Not specified | acs.org |

| Tyrosinase | p-chlorophenyl benzyl ether (23) | 55.7 | Not specified | tci-thaijo.orgtci-thaijo.org |

| Tyrosinase | Tribrominated phenyl analogue (32) | 93.8 | Not specified | tci-thaijo.orgtci-thaijo.org |

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds. acs.org Itraconazole, an antifungal drug, and its derivatives function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). acs.org This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. acs.org Docking studies of an itraconazole derivative, 2a, with Candida albicans CYP51 have shown that it binds within the active site pocket in a manner similar to other azole antifungals. acs.org The interaction is primarily driven by van der Waals and aromatic contacts with several amino acid residues, without the formation of hydrogen bonds. acs.org This binding disrupts ergosterol synthesis, leading to a compromised cell membrane and ultimately, fungal cell death. acs.org

Tyrosinase is a key enzyme in the biosynthesis of melanin. Phenyl benzyl ether derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. tci-thaijo.orgtci-thaijo.org Studies have shown that the position of substituent groups on the phenyl ring significantly influences the inhibitory activity. tci-thaijo.org For example, p-substituted phenyl benzyl ethers, particularly the p-chlorophenyl derivative (23), demonstrated considerably higher inhibition than those substituted at the meta- and ortho-positions. tci-thaijo.orgtci-thaijo.org Some polysubstituted phenyl benzyl ethers exhibited inhibitory percentages comparable to the well-known tyrosinase inhibitor, kojic acid. tci-thaijo.orgtci-thaijo.org The p-chlorophenyl derivative (23) and a tribrominated phenyl analogue (32) were found to have IC₅₀ values of 55.7 µM and 93.8 µM, respectively, indicating potent inhibition. tci-thaijo.orgtci-thaijo.org Kinetic studies on similar compounds, such as (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, have revealed a mixed-type inhibition mechanism. nih.gov

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. researchgate.netjustia.com Small molecule inhibitors of this interaction are of significant interest in cancer immunotherapy. justia.com Benzyl phenyl ether derivatives have been identified as potential inhibitors of the PD-1/PD-L1 interaction. nih.govgoogle.com These compounds have been shown to bind to PD-L1, inducing its dimerization and thereby blocking its interaction with PD-1. nih.gov This disruption of the PD-1/PD-L1 pathway can restore the function of T-cells, allowing them to recognize and attack tumor cells. justia.com Some non-symmetric inhibitors have demonstrated high inhibitory potency in cell-based assays, with EC₅₀ values in the nanomolar range. nih.gov

The binding affinity and molecular interactions of benzyl phenyl ether derivatives with their target proteins are crucial for understanding their mechanism of action. Molecular docking studies have been employed to investigate these interactions.

For Trypanothione Reductase , docking studies of aminopropanone derivatives have highlighted the importance of specific interactions, such as hydrogen bonding with key residues like Arg228, in determining inhibitory potency. nih.gov The conformation of the inhibitor within the binding site plays a significant role in establishing these critical interactions. nih.gov

In the case of Cytochrome P450 (CYP51) , the interaction of an itraconazole derivative (2a) is characterized by extensive van der Waals and aromatic contacts with a number of hydrophobic residues within the active site. acs.org These interactions, although non-covalent, are sufficient to anchor the inhibitor and disrupt the enzyme's function. acs.org

For Tyrosinase , molecular docking of furan (B31954) chalcone (B49325) derivatives has indicated that these inhibitors can bind to both the catalytic and allosteric sites of the enzyme. nih.gov Interactions with residues such as ASN260 and MET280 in the active site pocket are believed to be important for inhibition. nih.gov

Regarding the PD-1/PD-L1 interaction, NMR and X-ray crystallography studies have provided structural insights into how small molecule inhibitors interact with PD-L1. nih.gov These inhibitors often engage in hydrophobic interactions, including π-π stacking with tyrosine residues and π-alkyl interactions with other hydrophobic residues at the dimer interface of PD-L1. nih.gov

Enzyme Inhibition Kinetics and Mechanism Elucidation In Vitro

Chemical Reactivity Studies of this compound in Model Systems

The reactivity of benzyl phenyl ether and its derivatives is a subject of significant interest, particularly in the context of understanding the cleavage of the α-O-4 ether linkage, which is a common structural motif in lignin (B12514952). researchgate.netchemicalbook.com Model systems are frequently employed to elucidate the fundamental chemical transformations these compounds can undergo.

The introduction of a substituent on the aromatic ring, such as the cyano group in 4-cyanobenzyl phenyl ether, can significantly influence the reactivity of the ether linkage. Studies on substituted benzyl phenyl ethers have shown that electron-withdrawing groups on the benzyl ring tend to favor debenzylation pathways where the ether oxygen is attacked. researchgate.net

In the presence of an acid catalyst and acetic anhydride, benzyl phenyl ether itself can be debenzylated. researchgate.net This reaction proceeds through the formation of an oxonium salt with the acetylium ion, followed by the decomposition of this intermediate to yield a benzyl cation. researchgate.net The presence of an electron-withdrawing group like a cyano moiety on the benzyl portion would be expected to influence the stability of such a cationic intermediate and thus the reaction pathway.

Catalytic hydrogenolysis is another important reaction pathway for the cleavage of the C-O bond in benzyl phenyl ethers. In aqueous phases and in the presence of a suitable catalyst like Ni/SiO2, selective hydrogenolysis is the dominant mechanism for cleaving the aliphatic carbon-oxygen bond. tum.de For derivatives like 4-cyanobenzyl phenyl ether, the cyano group would likely remain intact under these conditions, while the primary reaction would be the scission of the ether bond.

The pyrolysis of benzyl phenyl ether has also been investigated, revealing free-radical reaction pathways. researchgate.net The bond dissociation energy of the α-O-4 ether linkage is relatively low, making it susceptible to homolytic cleavage at elevated temperatures. chemicalbook.com

Below is a table summarizing the reactivity of benzyl phenyl ether in different model systems, which provides a basis for understanding the expected reactivity of its cyano-derivative.

| Reaction Type | Reagents/Conditions | Major Products | Plausible Mechanism |

| Acid-catalyzed Debenzylation | Acetic anhydride, 72% perchloric acid | Phenol (B47542) acetate, Benzyl acetate | Formation of an oxonium salt followed by decomposition to a benzyl cation. researchgate.net |

| Catalytic Hydrogenolysis | Ni/SiO2, H2, water | Phenol, Toluene | Selective hydrogenolysis of the C(aliphatic)-O bond. tum.de |

| Pyrolysis | 275 °C, MCM-41 silica | - | Free-radical reactions involving homolysis of the O-C bond. researchgate.net |

| Rearrangement | Heteropoly acid (phosphotungstic acid) | 2-benzyl phenol, 4-benzyl phenol | Catalytic rearrangement. researchgate.net |

Photophysical Properties and Photochemical Reaction Mechanisms

The photophysical and photochemical properties of aromatic compounds are dictated by their electronic structure and the nature of their excited states. The introduction of a cyano group, a strong electron-withdrawing group, into the benzyl phenyl ether structure is expected to significantly modify these properties.

The photochemistry of esters of 4-cyanobenzoic acid has been studied, revealing a Norrish Type II-like reaction that proceeds through an intramolecular electron transfer in the excited singlet state. researchgate.net This is followed by an intramolecular proton transfer. researchgate.net Given the structural similarities, it is plausible that 4-cyanobenzyl phenyl ether could undergo similar photochemical transformations involving electron transfer processes.

The fundamental laws of photochemistry, the Grotthuss-Draper law and the Stark-Einstein law, govern all photochemical reactions. msu.edu The Grotthuss-Draper law states that light must be absorbed for a reaction to occur, and the Stark-Einstein law posits that the absorption of one photon activates one molecule. msu.edu The efficiency of a photochemical process is described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. msu.edu

The photochemical rearrangement of benzyl phenyl ether itself has been a subject of study, indicating that this class of compounds is photochemically active. amanote.com The presence of the cyano group in 4-cyanobenzyl phenyl ether would likely lead to different photochemical pathways compared to the unsubstituted parent compound.

The photophysical properties of related aromatic nitriles can provide some insight. For example, the photophysical properties of poly(nitro aryl benzyl ether) dendrimers have been investigated, showing that fluorescence quantum yields can be influenced by the molecular structure. researchgate.net

The following table outlines some key photophysical parameters and their significance, which would be relevant for a detailed study of 4-cyanobenzyl phenyl ether.

| Photophysical Parameter | Description | Significance |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption, a prerequisite for any photochemical reaction. msu.edu |

| Fluorescence Quantum Yield (Φf) | The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. | Indicates the efficiency of the radiative de-excitation pathway and can be sensitive to the molecular environment. rsc.orgresearchgate.net |

| Triplet Quantum Yield (ΦT) | The fraction of excited molecules that undergo intersystem crossing to the triplet state. | The triplet state is often a key intermediate in photochemical reactions. researchgate.net |

| Excited State Lifetime (τ) | The average time a molecule spends in an excited state before returning to the ground state. | A longer lifetime can increase the probability of a photochemical reaction occurring. researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of Benzyl Phenyl Ether Derivative 2

X-Ray Crystallography for Detailed Solid-State Structure and Packing

Table 1: Crystallographic Data for the Related Compound 1-(4-methoxyphenyl)-2-phenoxyethan-1-one researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.5859(10) |

| b (Å) | 24.818(4) |

| c (Å) | 9.3393(15) |

| β (°) | 101.128(3) |

| Volume (ų) | 1270.4(4) |

| Z | 4 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While standard ¹H and ¹³C NMR provide information about the chemical environment of the nuclei, advanced techniques are necessary to probe the stereochemistry and conformation. ipb.pt

For benzyl (B1604629) phenyl ether derivatives, ¹H NMR signals for protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region. libretexts.org Similarly, the ¹³C NMR signals for carbons bonded to the ether oxygen are found in the 50-80 ppm range. libretexts.org

To establish stereochemical relationships and through-space proximity of atoms, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. For instance, in related complex heterocyclic systems, NOESY analysis has been crucial in determining the relative configuration of substituents. ipb.pt For chiral ethers, which can be challenging to differentiate, the use of chiral lanthanide shift reagents can create diastereomeric adducts, leading to dispersed signals in the ¹H and ¹³C NMR spectra, allowing for enantiomeric recognition. nih.gov

Theoretical calculations of NMR parameters, such as the Gauge-Including Atomic Orbital (GIAO) method, can also be used to predict chemical shifts and support experimental findings. arabjchem.org

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Ethers libretexts.org

| Nucleus | Chemical Environment | Chemical Shift (ppm) |

| ¹H | Hydrogens on carbon adjacent to ether oxygen | 3.4 - 4.5 |

| ¹³C | Carbons adjacent to ether oxygen | 50 - 80 |

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. The characteristic absorption bands in an IR spectrum correspond to specific functional groups and their vibrational modes. hillsdale.edu

For ethers, the most prominent feature in the IR spectrum is the C-O-C asymmetric stretching vibration, which typically appears as a strong, sharp peak in the 1000-1300 cm⁻¹ region. libretexts.orgrockymountainlabs.com The exact position of this band can provide clues about the nature of the ether; for example, aryl ethers tend to show this peak between 1300 and 1200 cm⁻¹. spectroscopyonline.com The absence of strong absorptions for O-H (around 3200-3600 cm⁻¹) and C=O (around 1650-1750 cm⁻¹) can help confirm the presence of an ether functionality over an alcohol or carbonyl compound. libretexts.org

In addition to the characteristic C-O stretch, C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range, and C-H bending vibrations appear between 1350-1450 cm⁻¹. hillsdale.edu

Table 3: Characteristic IR Absorption Frequencies for Ethers libretexts.orghillsdale.edurockymountainlabs.comspectroscopyonline.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-O-C Asymmetric Stretch | 1000 - 1300 | Strong |

| Aryl C-O Stretch | 1200 - 1300 | Strong |

| C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1450 | Medium to Weak |

Chiroptical Spectroscopy for Chirality Assignment (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of a chiral compound. acs.org

For a chiral benzyl phenyl ether derivative like (R)-1-(4-methoxyphenyl)-2-phenoxy-1-phenylethanol, CD spectroscopy can be used to probe the electronic transitions of the aromatic chromophores. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these chromophores. nih.govchemistrywithatwist.com In some cases, the interaction between chromophores can lead to exciton (B1674681) coupling, resulting in characteristic bisignate CD signals that can be used to determine the absolute configuration. nih.gov

VCD, the vibrational analogue of CD, provides stereochemical information from the vibrational transitions of the molecule. The VCD spectra of chiral ethers can be complex but can be reliably simulated using Density Functional Theory (DFT) calculations to aid in the assignment of the absolute configuration. acs.org The coupling of High-Performance Liquid Chromatography (HPLC) with chiroptical detectors allows for the simultaneous separation of enantiomers and the determination of their stereochemistry. researchgate.net

The optical rotation of a chiral compound, measured using a polarimeter, is another important chiroptical property. For instance, the related chiral alcohol, (R)-1-(4-methoxyphenyl)ethanol, has a reported specific rotation of [α]D²⁸ = +44.06 (c = 0.54, CH₂Cl₂). rsc.org

Applications of Benzyl Phenyl Ether Derivative 2 in Advanced Chemical and Materials Science Research

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

Benzyl (B1604629) Phenyl Ether Derivative 2, chemically known as 2-bromo-3-methyl-1,1'-biphenyl, serves as a pivotal intermediate in the multi-step synthesis of more complex molecules. researchgate.nettum.de Its utility is primarily documented in patent literature, where it is a key precursor in the preparation of novel benzyl phenyl ether derivatives investigated for their therapeutic potential. researchgate.nettum.defishersci.ca

The synthesis of this intermediate typically begins with a Suzuki coupling reaction between 2-bromo-3-iodotoluene and a suitable boronic acid or ester. researchgate.nettum.de This reaction constructs the foundational biphenyl (B1667301) structure of the molecule. The resulting 2-bromo-3-methyl-1,1'-biphenyl then undergoes further functionalization, such as the bromination of the methyl group, to enable subsequent etherification reactions. researchgate.nettum.de This strategic placement of bromo and methyl groups allows for sequential and site-selective modifications, making it a versatile building block for constructing elaborate molecular architectures.

The following table outlines the general synthetic pathway involving Benzyl Phenyl Ether Derivative 2:

| Step | Starting Materials | Key Reagents | Product | Purpose |

| 1 | 2-bromo-3-iodotoluene, Phenylboronic acid | Palladium catalyst, Base | This compound (2-bromo-3-methyl-1,1'-biphenyl) | Formation of the core biphenyl structure. researchgate.nettum.de |

| 2 | This compound | N-Bromosuccinimide (NBS), Radical initiator | 2-bromo-3-(bromomethyl)-1,1'-biphenyl | Functionalization for subsequent ether linkage formation. researchgate.net |

| 3 | 2-bromo-3-(bromomethyl)-1,1'-biphenyl, Substituted phenol (B47542) | Base | Substituted benzyl phenyl ether | Introduction of the ether linkage and further molecular complexity. researchgate.nettum.de |

Exploration in Materials Science as Molecular Spin Systems

While direct experimental studies on this compound as a molecular spin system are not extensively documented, its core structure—a biphenyl system with potential for radical substitution—is relevant to the design of organic magnetic materials.

Design and Synthesis of Organic Molecule-Based Ferrimagnetics

The fundamental concept of organic ferrimagnetism relies on the ordered arrangement of different spin carriers within a molecule or a crystal lattice, leading to a net magnetic moment. The biphenyl core of this compound could theoretically be functionalized with radical-bearing groups to create such systems. The ether linkage, if incorporated into a larger, conjugated system, could mediate magnetic exchange interactions between spin centers. The design of such molecules often involves a careful selection of bridging units and radical moieties to control the magnetic coupling.

Studies on Magnetic Interactions within Triradical Systems

The study of magnetic interactions in multiradical systems is crucial for the development of organic magnets. Computational studies on phenyl-bridged nitroxide diradicals have shown that the nature of the bridging unit and the torsional angles between the aromatic rings significantly influence the singlet-triplet energy gap, which is a measure of the magnetic interaction. nih.gov Although not a triradical itself, the biphenyl framework of this compound provides a structural motif that could be extended to create triradical species where the magnetic interactions could be finely tuned through chemical modification.

Development as Mechanistic Probes for Biological Pathways In Vitro

Patent literature describes the use of complex molecules derived from this compound as inhibitors of the PD-1/PD-L1 signaling pathway, which is relevant to cancer immunotherapy. researchgate.nettum.defishersci.ca These compounds are designed to interact with specific biological targets. While these applications are primarily for in vivo therapeutic purposes, the underlying principle of designing a molecule to bind to a specific protein or interfere with a biological pathway is also the basis for creating mechanistic probes for in vitro studies.

A derivative designed to have a detectable label (e.g., a fluorescent group or a radioactive isotope) could be used as a probe to study the kinetics and mechanism of protein-ligand interactions or to visualize the distribution of the target protein in cells or tissues. However, specific research detailing the use of this compound for such in vitro probes is not currently available.

Catalytic Applications

There is no direct evidence to suggest that this compound itself possesses catalytic activity. However, research into the catalytic cleavage of the parent compound, benzyl phenyl ether, is extensive. tum.deresearchgate.netosti.gov This body of work is significant in the context of lignin (B12514952) depolymerization, where the ether linkage in benzyl phenyl ether serves as a model for the α-O-4 linkages found in lignin. osti.govmdpi.com

Studies have explored various catalytic systems, including zeolites and metal-supported catalysts, for the hydrogenolysis and rearrangement of benzyl phenyl ether. researchgate.netresearchgate.netrsc.org For instance, zeolites have been shown to catalyze the debenzylation and rearrangement of benzyl phenyl ether and its derivatives. researchgate.net The efficiency and selectivity of these reactions are influenced by the properties of the catalyst, such as the ratio of Lewis to Brønsted acid sites. researchgate.net While this research focuses on the breakdown of the ether linkage rather than a catalytic action of the molecule itself, it provides a rich context for the chemical reactivity of the benzyl phenyl ether scaffold.

Future Research Directions and Emerging Opportunities for Benzyl Phenyl Ether Derivative 2

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of ethers often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards "green chemistry" approaches that prioritize environmental and economic sustainability nih.gov. For Benzyl (B1604629) Phenyl Ether Derivative 2, this involves developing novel synthetic routes that are more efficient, use safer solvents, and operate under milder conditions.

One of the most promising areas is mechanocatalysis , which uses mechanical force, such as ball milling, to drive chemical reactions, often in the absence of a solvent digitellinc.comresearchgate.net. This technique has been successfully demonstrated for the hydrogenolysis of benzyl phenyl ether over supported palladium or nickel catalysts at room temperature, providing a green alternative to traditional thermal processes digitellinc.comacs.orgnih.gov. Future work will focus on adapting these mechanochemical methods for the direct synthesis of specifically substituted derivatives, potentially reducing reaction times and eliminating the need for bulk solvents.

Another key area is the use of alternative and sustainable reaction media. Ionic liquids (ILs) are emerging as superior solvents for etherification and ether cleavage reactions due to their unique properties, such as low volatility and high thermal stability nih.govpharmtech.com. Research into ILs could lead to highly efficient, recyclable catalytic systems for the synthesis of Benzyl Phenyl Ether Derivative 2 nih.govresearchgate.net. Additionally, microwave-assisted synthesis presents an opportunity to accelerate reaction rates and improve yields, as demonstrated in the cleavage of C–O linkages in the parent benzyl phenyl ether rsc.org.

| Methodology | Key Advantages | Research Focus for Derivative 2 | Potential Impact |

|---|---|---|---|

| Mechanocatalysis | Solvent-free, low energy input, room temperature operation digitellinc.com | Direct synthesis and functionalization via ball milling | Reduced waste, simplified purification, lower energy costs |

| Ionic Liquid Catalysis | High efficiency, catalyst/solvent recyclability, enhanced reaction rates nih.govpharmtech.com | Design of task-specific ILs for selective etherification | Closed-loop synthesis processes, minimal waste generation |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields rsc.org | Optimization of reaction conditions for high-purity product | Increased throughput and process efficiency |

| Flow Chemistry | Precise control, enhanced safety, easy scalability | Development of continuous flow reactors for on-demand synthesis | Improved process control and safer manufacturing |

Integration of Artificial Intelligence and Machine Learning in Derivative Design

| Stage | AI/ML Tool | Function | Objective for Derivative 2 |

|---|---|---|---|

| 1. Hypothesis & Design | Generative Models, Virtual Screening | Generate novel molecular structures and perform high-throughput screening nih.gov | Identify derivatives with high potential for specific applications (e.g., therapeutic, materials) |

| 2. Property Prediction | Quantitative Structure-Activity Relationship (QSAR), MPNNs | Predict biological activity, toxicity, and material properties research.googlesemanticscholar.org | Prioritize candidates with optimal performance and safety profiles |

| 3. Synthesis Planning | Retrosynthesis Algorithms | Propose efficient and sustainable synthetic pathways chemicalmarket.net | Identify green and cost-effective manufacturing routes |

| 4. Process Optimization | Design of Experiments (DoE) Software | Optimize reaction conditions (temperature, concentration, etc.) for maximum yield revvitysignals.com | Ensure robust and scalable synthesis |

Expansion of Mechanistic Studies into Novel Chemical and Biological Systems

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing molecules with specific functions. For this compound, future research will delve into its behavior in complex and novel environments. The parent compound, benzyl phenyl ether, is well-studied as a model for lignin (B12514952) depolymerization, where cleavage of the α-O-4 ether bond is critical mdpi.comresearchgate.net. Future studies on Derivative 2 will explore how substitutions on the aromatic rings influence this bond's stability and reactivity under various catalytic conditions, such as hydrogenolysis or oxidation researchgate.netacs.org.

In the biological realm, benzyl phenyl ether derivatives are gaining attention as potential therapeutic agents. For instance, specific derivatives have been patented for their role in modulating the PD-1/PD-L1 signaling pathway, which is crucial in cancer immunotherapy google.com. Future mechanistic studies will aim to elucidate the precise molecular interactions between this compound and biological targets like the PD-L1 protein. Understanding these interactions at an atomic level is key to designing more potent and selective inhibitors for diseases such as cancers and autoimmune disorders google.combiosynth.com. Computational methods like molecular docking and simulation will be vital in visualizing these binding modes and guiding further structural modifications nih.gov.

| System | Research Question | Methodology | Potential Outcome |

|---|---|---|---|

| Catalytic Chemistry | How do substituents on Derivative 2 affect C-O bond cleavage rates and selectivity? | Kinetic studies, isotopic labeling, Density Functional Theory (DFT) calculations | More efficient catalysts for biomass conversion or chemical synthesis |

| Immunology (e.g., PD-L1) | What is the binding mode and inhibitory mechanism of Derivative 2 on its biological target? google.com | X-ray crystallography, NMR spectroscopy, molecular docking, in-vitro assays | Rational design of next-generation immunotherapies |

| Neuroscience | Can derivatives be designed to cross the blood-brain barrier and interact with neurological targets? | In silico ADME prediction, cell permeability assays, radiolabeling studies | Development of probes or therapies for neurodegenerative diseases |

Exploration of New Applications in Advanced Materials and Chemical Technologies

The structural features of the benzyl phenyl ether scaffold—aromatic rings linked by a flexible ether bond—make it an attractive building block for advanced materials. A significant emerging opportunity lies in the field of high-frequency communications, where materials with low dielectric constants and high thermal stability are essential. Research has shown that oligo(phenylene ether) structures, which are related to the benzyl phenyl ether motif, can be functionalized to create thermosetting resins with excellent properties for use in printed circuit boards acs.org. By incorporating specific functional groups or elements like fluorine into this compound, it may be possible to engineer novel polymers with superior dielectric performance and flame retardancy.

Furthermore, the reactivity of the ether linkage can be harnessed in polymerization technologies. For example, certain phosphonate esters of benzyl phenyl derivatives can act as thermally latent initiators for the cationic polymerization of other monomers, like epoxides acs.org. This allows for precise control over the initiation of polymerization, which is valuable in creating advanced adhesives, coatings, and composites. Future research could explore this compound as a novel initiator or as a monomer itself in the synthesis of high-performance polymers. The inherent aromaticity of the structure also suggests potential applications in areas such as organic light-emitting diodes (OLEDs) or as specialty chemical intermediates.

| Application Area | Desired Properties | Rationale for Derivative 2 | Key Research Challenge |

|---|---|---|---|

| High-Frequency Electronics | Low dielectric constant, low dissipation factor, high thermal stability | The aromatic, low-polarity structure can be modified (e.g., with fluorine) to minimize dielectric loss acs.org | Achieving a balance between processability and final material properties |

| Advanced Polymers | High glass transition temperature, controlled reactivity, flame retardancy | Can serve as a monomer or a latent thermal initiator for specialty polymers acs.org | Controlling polymerization kinetics and polymer architecture |

| Specialty Catalysts | Tunable electronic properties, structural stability | The core structure can be functionalized to create ligands for organometallic catalysis biosynth.com | Synthesizing derivatives with optimal steric and electronic features |

| Biomedical Imaging | High affinity for biological targets, ability to be radiolabeled | Derivatives can be designed as probes for targets like amyloid plaques | Ensuring high specificity and favorable pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.